molecular formula C24H16FN3O2 B2864658 1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901246-68-2

1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2864658
CAS RN: 901246-68-2
M. Wt: 397.409
InChI Key: ZVSPHIXKFJGMQA-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds within the family of 1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline are synthesized through various methods, including cyclization reactions, to explore their potential applications in medicinal chemistry. For instance, the synthesis of 1-hydroxy-substituted pyrazoloquinolines from 1-benzyloxypyrazole highlights the methodological advancements in constructing complex heterocycles for potential pharmaceutical applications (Pawlas et al., 2000).

Photophysical Properties

These compounds are investigated for their photophysical properties due to their potential use in organic fluorescent materials and light-emitting devices. Research on pyrazolo[3,4-b]quinoline derivatives demonstrates their high efficiency as organic fluorescent materials, which can be efficiently quenched in the presence of protic acid, making them suitable for applications in optical sensors and devices (Mu et al., 2010).

Anticancer and Antibacterial Activity

The exploration of these compounds for their biological activities is a significant area of research. For example, derivatives of quinoline-4-carboxylic acids have been synthesized and evaluated for their antibacterial activities, providing insights into the structural requirements for antimicrobial efficacy (Holla et al., 2005). Additionally, novel isoxazolequinoxaline derivatives have been studied for their anticancer properties, offering a promising avenue for drug discovery (Abad et al., 2021).

Molecular Sensing

The development of molecular sensors based on these compounds is driven by their fluorescent properties. Studies on new fluorescent sensors utilizing the 1H-pyrazolo[3,4-b]quinoline skeleton for the detection of small inorganic cations highlight their potential in creating sensitive and selective sensing platforms (Mac et al., 2010).

properties

IUPAC Name

3-(3-fluorophenyl)-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c1-14-5-7-15(8-6-14)23-19-12-26-20-11-22-21(29-13-30-22)10-18(20)24(19)28(27-23)17-4-2-3-16(25)9-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSPHIXKFJGMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

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